2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide
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Overview
Description
2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide typically involves the reaction of 6-phenylpyridazin-3-yl hydrazine with carbon disulfide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Scientific Research Applications
2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound also interacts with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide can be compared with other pyridazine derivatives such as:
6-Phenylpyridazin-3(2H)-one: Known for its cardiovascular applications.
2-Substituted-4-aryl-6-phenylpyridazin-3(2H)-ones: Studied for their anti-inflammatory and analgesic activities.
N-(pyridin-2-yl)hydrazinecarbothioamide: Exhibits antimicrobial properties.
The uniqueness of this compound lies in its combination of hydrazine and carbothioamide functional groups, which contribute to its diverse chemical reactivity and broad spectrum of biological activities.
Properties
CAS No. |
88490-36-2 |
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Molecular Formula |
C11H11N5S |
Molecular Weight |
245.31 g/mol |
IUPAC Name |
[(6-phenylpyridazin-3-yl)amino]thiourea |
InChI |
InChI=1S/C11H11N5S/c12-11(17)16-15-10-7-6-9(13-14-10)8-4-2-1-3-5-8/h1-7H,(H,14,15)(H3,12,16,17) |
InChI Key |
UZBFYYNRFGFLGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NNC(=S)N |
Origin of Product |
United States |
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